Cas no 84012-59-9 (indium tris[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate)

indium tris[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate structure
84012-59-9 structure
Product Name:indium tris[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
CAS No:84012-59-9
MF:C60H87InO6
MW:1019.14719986916
CID:888899
Update Time:2023-11-18

indium tris[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • indium tris[1r-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
    • Triabietic acid indium salt
    • CID 91844590
    • Tris[(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-decahydro-1β,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid]indium(III) salt
    • Einecs 281-700-5
    • Indium tris(1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4A,4B,5,6,10,10A-decahydro-7-isopropyl-1,4A-dimethylphenanthren-1-carboxylate
    • indium tris[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
    • Inchi: 1S/3C20H30O2.In/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17+,19+,20+;/m000./s1
    • InChI Key: SLOFRIJPOMBSRD-FTRIJEFKSA-K
    • SMILES: [In+3].[O-]C([C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)=CC3=CC[C@H]21)=O.[O-]C([C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)=CC3=CC[C@H]21)=O.[O-]C([C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)=CC3=CC[C@H]21)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 67
  • Rotatable Bond Count: 3
  • Complexity: 536
  • Topological Polar Surface Area: 120
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